molecular formula C14H17Cl2NO B408309 1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine

Katalognummer: B408309
Molekulargewicht: 286.2g/mol
InChI-Schlüssel: UPKPFYYEELBRDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine is an organic compound with a complex structure that includes a dichlorophenyl group and a dimethylpiperidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3,4-Dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)-methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (3,4-Dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)-amine: Similar structure but with an amine group instead of a carbonyl group.

Uniqueness

1-(3,4-dichlorobenzoyl)-3,5-dimethylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the dimethylpiperidinyl group contributes to its stability and potential biological activity.

Eigenschaften

Molekularformel

C14H17Cl2NO

Molekulargewicht

286.2g/mol

IUPAC-Name

(3,4-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H17Cl2NO/c1-9-5-10(2)8-17(7-9)14(18)11-3-4-12(15)13(16)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3

InChI-Schlüssel

UPKPFYYEELBRDT-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C

Kanonische SMILES

CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.